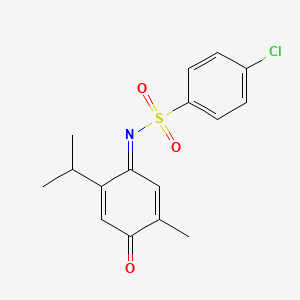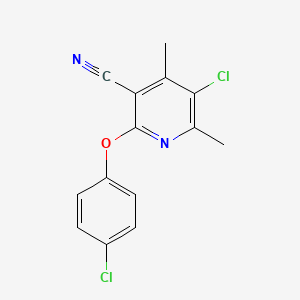![molecular formula C18H19ClN2S B5798827 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5798827.png)
1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP belongs to the class of piperazine compounds, which are known for their diverse range of biological activities. CPP has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of neuroscience, pharmacology, and toxicology.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine is based on its ability to selectively bind to the 5-HT1B receptor. This receptor is involved in the regulation of serotonin release, which plays a key role in a variety of physiological and behavioral processes. By blocking the 5-HT1B receptor, 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine can alter the function of the serotonin system, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine has been found to exhibit a variety of biochemical and physiological effects. In addition to its role in regulating serotonin release, 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine. These effects can lead to changes in behavior and physiology, such as altered locomotor activity and changes in body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine in scientific research is its selectivity for the 5-HT1B receptor. This allows researchers to selectively target the serotonin system, without affecting other neurotransmitter systems. Additionally, 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine is relatively easy to synthesize and purify, making it a cost-effective tool for researchers.
However, there are also limitations to the use of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine in scientific research. For example, 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine has a relatively short half-life in vivo, which can limit its usefulness in certain experiments. Additionally, the effects of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine can be influenced by factors such as dose, route of administration, and the presence of other drugs or chemicals.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine. One area of interest is the use of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine as a tool to study the role of serotonin in various disease states, such as depression and anxiety. Additionally, 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine may be useful in investigating the effects of chronic drug use on the serotonin system, as well as the potential for drug interactions involving serotonin receptors.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine is a valuable tool for scientific research, particularly in the fields of neuroscience, pharmacology, and toxicology. Its selective binding to the 5-HT1B receptor allows researchers to investigate the role of serotonin in various physiological and behavioral processes. While there are limitations to its use, the potential future directions for research involving 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine are numerous, making it an important compound for scientific investigation.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 3-methylphenyl isothiocyanate. This reaction results in the formation of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine, which can be purified using standard laboratory techniques. The synthesis of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine is relatively straightforward and can be carried out using commonly available reagents.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine has been extensively studied for its potential use in scientific research. One of the primary applications of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine is in the field of neuroscience, where it is used as a tool to study the function of the serotonin system. 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine has been found to bind selectively to the 5-HT1B receptor, which is involved in the regulation of serotonin release. By blocking this receptor, 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine can be used to investigate the role of serotonin in various physiological and behavioral processes.
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-methylphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2S/c1-14-4-2-5-15(12-14)18(22)21-10-8-20(9-11-21)17-7-3-6-16(19)13-17/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDBSEYGKDMROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl]-(3-methylphenyl)methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5798746.png)

![4-methoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5798756.png)
![4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile](/img/structure/B5798771.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5798779.png)

![N'-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5798790.png)



![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)


![N-(tert-butyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5798856.png)